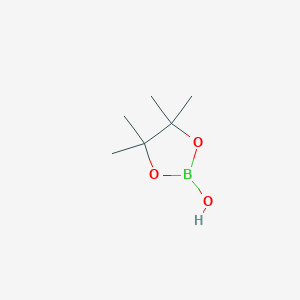

Boric acid, pinacol ester

Overview

Description

Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . A new strategy for the chemoselective synthesis of boronic esters involves the control of boronic acid solution speciation . This manipulation of the solution equilibria within a cross-coupling milieu enables the formal homologation of aryl and alkenyl boronic acid pinacol esters .

Molecular Structure Analysis

A comprehensive study employing 11 B NMR spectroscopy was conducted to determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .

Physical And Chemical Properties Analysis

Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . The accurate analysis of these esters is complicated by competing hydrolysis to the corresponding boronic acids under typical RP-HPLC testing conditions .

Scientific Research Applications

Sensing Applications

Boronic acids, including pinacol ester derivatives, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is exploited in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .

Chromatographic Purification

A chromatographic method has been developed specifically for the purification of pinacol boronic esters. This method involves the impregnation of silica gel with boric acid, which has proven effective for both thin layer chromatography (TLC) and flash column chromatography, reducing the loss of compounds during the process .

Organic Synthesis Building Blocks

Pinacol boronic esters serve as highly valuable building blocks in organic synthesis. They are utilized in functionalizing deboronation and protodeboronation processes, which are essential steps in creating complex organic molecules .

Drug Design and Delivery

Phenylboronic pinacol esters have been considered for the design of new drugs and drug delivery devices. Their role as boron-carriers is particularly significant in neutron capture therapy, a type of cancer treatment .

Mechanism of Action

Target of Action

Boric acid, pinacol ester, also known as boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The mode of action of boric acid, pinacol ester involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by boric acid, pinacol ester are primarily related to carbon-carbon bond formation reactions . These reactions are crucial for the synthesis of a wide range of organic compounds. The compound’s action can influence the efficiency and outcome of these reactions, thereby affecting the downstream synthesis of various organic compounds .

Pharmacokinetics

The pharmacokinetics of boric acid, pinacol ester are influenced by factors such as its stability in water and its susceptibility to hydrolysis . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability need to be carefully considered when using this compound for pharmacological purposes .

Result of Action

The result of the action of boric acid, pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds. Additionally, it can also be converted into iodides, bromides, chlorides, and thioethers via a deboronative radical chain reaction .

Action Environment

The action, efficacy, and stability of boric acid, pinacol ester can be influenced by various environmental factors. For instance, the pH strongly influences the rate of its hydrolysis, which is considerably accelerated at physiological pH . Moreover, the compound’s stability and reactivity can also be affected by the presence of other substances in the environment . Therefore, the action environment plays a crucial role in determining the compound’s action and efficacy .

Safety and Hazards

Future Directions

Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This opens up new opportunities for the development of novel materials that show a longer lifetime and that can be easily recycled .

properties

IUPAC Name |

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPNDIHOQDQVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327249 | |

| Record name | Boric acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25240-59-9 | |

| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025240599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YVW7NQB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

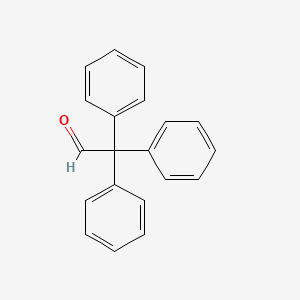

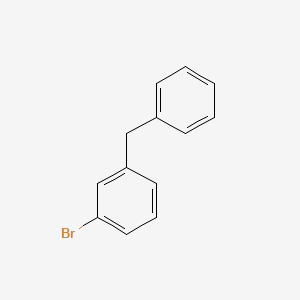

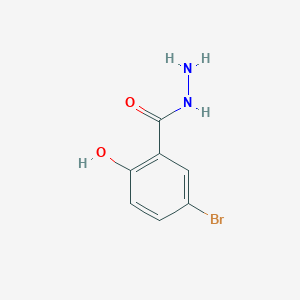

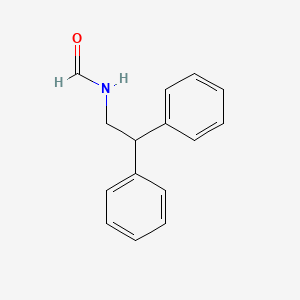

Feasible Synthetic Routes

Q & A

A: Boric acid pinacol ester and its derivatives are important reagents in Suzuki coupling reactions [, , ]. These reactions are widely used to create carbon-carbon bonds, particularly in the synthesis of complex organic molecules like pharmaceuticals and materials.

A: Boric acid pinacol ester acts as an organoboron reagent in Suzuki coupling. It reacts with a halide, typically in the presence of a palladium catalyst and a base, to form a new carbon-carbon bond. This reaction is highly versatile and allows for the construction of various biaryl and heterobiaryl systems [, ]. For example, imidazole[1,2-a]pyridine-6-boric acid pinacol ester can be coupled with compounds like halides and TfO-R using this reaction [].

A: Yes, boric acid pinacol esters are generally air-stable, easy to handle, and less toxic compared to some other organoboron reagents. The reactions using these reagents often proceed with high yields and the purification of desired products can be relatively straightforward [].

A: Yes, research indicates potential applications beyond Suzuki coupling. For instance, incorporating boric acid pinacol ester into polymers like polyarylether sulfone introduces boron into the material []. This boron modification suggests potential applications in areas like catalysis and enhancing flame resistance of the polymer [].

A: The provided research articles [, , ] from Semantic Scholar offer details about specific synthesis methods and applications. Additionally, exploring scientific literature databases like SciFinder, Reaxys, and Web of Science using keywords like "boric acid pinacol ester," "Suzuki coupling," and "organoboron reagents" will lead to a wide range of publications covering this topic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.